Cas no 354799-83-0 (2-cyclopropyl-1,2,3,4-tetrahydroquinoline)

2-cyclopropyl-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties
Names and Identifiers
-
- Quinoline, 2-cyclopropyl-1,2,3,4-tetrahydro-
- 2-Cyclopropyl-1,2,3,4-tetrahydro-quinoline
- 2-cyclopropyl-1,2,3,4-tetrahydroquinoline
- 354799-83-0
- DB-377306
- AKOS013781917
-
- Inchi: InChI=1S/C12H15N/c1-2-4-11-9(3-1)7-8-12(13-11)10-5-6-10/h1-4,10,12-13H,5-8H2
- InChI Key: JUHCPOJGRWXIMN-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 173.120449483Da
- Monoisotopic Mass: 173.120449483Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 12Ų
2-cyclopropyl-1,2,3,4-tetrahydroquinoline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | BBV-38833364-10.0g |
2-cyclopropyl-1,2,3,4-tetrahydroquinoline |
354799-83-0 | 95% | 10.0g |
$3524.0 | 2023-01-11 | |
Enamine | BBV-38833364-2.5g |
2-cyclopropyl-1,2,3,4-tetrahydroquinoline |
354799-83-0 | 95% | 2.5g |
$2212.0 | 2023-10-28 | |
Enamine | BBV-38833364-1.0g |
2-cyclopropyl-1,2,3,4-tetrahydroquinoline |
354799-83-0 | 95% | 1.0g |
$1068.0 | 2023-01-11 | |
Enamine | BBV-38833364-1g |
2-cyclopropyl-1,2,3,4-tetrahydroquinoline |
354799-83-0 | 95% | 1g |
$1068.0 | 2023-10-28 | |
Enamine | BBV-38833364-10g |
2-cyclopropyl-1,2,3,4-tetrahydroquinoline |
354799-83-0 | 95% | 10g |
$3524.0 | 2023-10-28 | |
Enamine | BBV-38833364-5g |
2-cyclopropyl-1,2,3,4-tetrahydroquinoline |
354799-83-0 | 95% | 5g |
$2802.0 | 2023-10-28 | |
Enamine | BBV-38833364-5.0g |
2-cyclopropyl-1,2,3,4-tetrahydroquinoline |
354799-83-0 | 95% | 5.0g |
$2802.0 | 2023-01-11 |
2-cyclopropyl-1,2,3,4-tetrahydroquinoline Related Literature
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370
Additional information on 2-cyclopropyl-1,2,3,4-tetrahydroquinoline
Introduction to 2-cyclopropyl-1,2,3,4-tetrahydroquinoline (CAS No. 354799-83-0) in Modern Chemical and Pharmaceutical Research
2-cyclopropyl-1,2,3,4-tetrahydroquinoline, identified by the chemical identifier CAS No. 354799-83-0, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. This compound belongs to the tetrahydroquinoline class, which is characterized by a saturated seven-membered ring fused to a benzene ring, with a nitrogen atom incorporated into the system. The presence of a cyclopropyl substituent at the 2-position introduces steric and electronic modifications that can influence its interactions with biological targets, making it a promising scaffold for drug discovery.
The tetrahydroquinoline core is a well-known pharmacophore in medicinal chemistry, often found in bioactive molecules that exhibit diverse pharmacological effects. Compounds within this class have been investigated for their potential applications in treating neurological disorders, infectious diseases, and cancer. The structural motif is particularly valued for its ability to penetrate the blood-brain barrier, which is crucial for developing therapeutics targeting central nervous system (CNS) disorders.
In recent years, 2-cyclopropyl-1,2,3,4-tetrahydroquinoline has been studied as a key intermediate in the synthesis of novel pharmaceutical agents. Its molecular framework allows for modifications at multiple positions, enabling chemists to explore various derivatives with enhanced or tailored biological activities. For instance, researchers have explored its utility in developing kinase inhibitors and antiviral compounds. The cyclopropyl group, in particular, has been shown to modulate binding affinity and selectivity by influencing the conformational flexibility of the molecule.
One of the most compelling aspects of 2-cyclopropyl-1,2,3,4-tetrahydroquinoline is its potential as a lead compound for further optimization. Preclinical studies have demonstrated that derivatives of this scaffold exhibit inhibitory effects on certain enzymes and receptors implicated in pathogenic processes. The compound’s ability to engage with biological targets at the molecular level has prompted investigations into its mechanism of action and potential therapeutic applications. For example, modifications to the nitrogen-containing ring have been shown to enhance binding interactions with protein kinases involved in cancer progression.
The synthesis of 2-cyclopropyl-1,2,3,4-tetrahydroquinoline involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. Advanced catalytic processes and transition-metal-mediated reactions have enabled efficient access to this compound and its analogs. The development of streamlined synthetic routes not only facilitates laboratory-scale production but also paves the way for large-scale manufacturing if commercial viability is demonstrated.
From a computational chemistry perspective, 2-cyclopropyl-1,2,3,4-tetrahydroquinoline has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. These studies provide insights into how structural features such as the cyclopropyl group contribute to binding affinity and selectivity. Such information is invaluable for designing next-generation drugs with improved pharmacokinetic profiles and reduced side effects.
The pharmaceutical industry has taken note of the potential of tetrahydroquinoline derivatives, including CAS No. 354799-83-0, as candidates for clinical development. Several companies are actively engaged in screening libraries of these compounds for novel therapeutic applications. The growing interest underscores the importance of heterocyclic chemistry in drug discovery and highlights the need for innovative approaches to develop new medicines.
Looking ahead, future research on 2-cyclopropyl-1,2,3,4-tetrahydroquinoline may focus on exploring its role in modulating immune responses and inflammatory pathways. Preliminary data suggest that certain derivatives could serve as immunomodulators or anti-inflammatory agents without compromising efficacy or safety profiles observed in earlier studies. This opens up new avenues for treating chronic inflammatory diseases and autoimmune disorders.
The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has accelerated the identification of promising candidates like CAS No. 354799-83-0. AI-driven platforms can predict biological activity based on structural features alone, allowing researchers to prioritize compounds for experimental validation efficiently. This synergy between computational methods and experimental chemistry represents a significant advancement in accelerating drug development pipelines.
In conclusion,2-cyclopropyl-1,2,3,4-tetrahydroquinoline (CAS No. 354799-83-0) exemplifies how structural innovation can lead to bioactive molecules with therapeutic potential across multiple disease areas. Its unique chemical properties make it an attractive scaffold for medicinal chemists seeking novel treatments for complex diseases affecting human health worldwide.
354799-83-0 (2-cyclopropyl-1,2,3,4-tetrahydroquinoline) Related Products
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)
- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)




